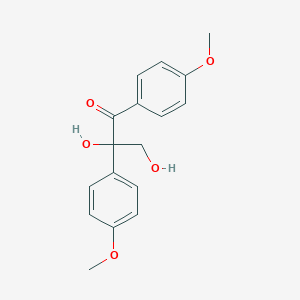
Cyclopropyldifluoroborane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyldifluoroborane is an organoboron compound characterized by a cyclopropyl group attached to a difluoroborane moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The cyclopropyl ring is known for its ring strain, which imparts unique chemical properties to the compound, making it a valuable intermediate in various synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclopropyldifluoroborane can be synthesized through several methods. One common approach involves the reaction of cyclopropylboronic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF2). The reaction typically occurs under mild conditions, often at room temperature, and yields this compound as the primary product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product is crucial to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Cyclopropyldifluoroborane undergoes several types of chemical reactions, including:
Substitution Reactions: The difluoroborane moiety can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Addition Reactions: The cyclopropyl ring can undergo ring-opening reactions, especially in the presence of strong nucleophiles or electrophiles.
Cross-Coupling Reactions: this compound can be used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Such as alkoxides, amines, and thiols.
Electrophiles: Such as halogens and carbonyl compounds.
Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Aplicaciones Científicas De Investigación
Cyclopropyldifluoroborane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, particularly in the development of drugs with improved pharmacokinetic properties.
Industry: It is used in the production of advanced materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism by which cyclopropyldifluoroborane exerts its effects is primarily through its ability to participate in various chemical reactions. The cyclopropyl ring’s ring strain makes it highly reactive, allowing it to undergo ring-opening reactions that can lead to the formation of new bonds. The difluoroborane moiety can act as a Lewis acid, facilitating reactions with nucleophiles and electrophiles .
Molecular Targets and Pathways: In biological systems, this compound derivatives may interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific derivative and its application.
Comparación Con Compuestos Similares
Cyclopropyldifluoroborane can be compared with other similar compounds, such as:
Cyclopropylboronic Acid: Similar in structure but lacks the fluorine atoms, resulting in different reactivity and applications.
Cyclopropyltrifluoroborate: Contains an additional fluorine atom, which can further enhance its reactivity in certain reactions.
Uniqueness: this compound’s unique combination of a strained cyclopropyl ring and a difluoroborane moiety makes it particularly valuable in synthetic chemistry. Its reactivity and versatility set it apart from other organoboron compounds.
Propiedades
Número CAS |
22405-04-5 |
|---|---|
Fórmula molecular |
C3H5BF2 |
Peso molecular |
89.88 g/mol |
Nombre IUPAC |
cyclopropyl(difluoro)borane |
InChI |
InChI=1S/C3H5BF2/c5-4(6)3-1-2-3/h3H,1-2H2 |
Clave InChI |
HJFAKXJMCMUIJZ-UHFFFAOYSA-N |
SMILES canónico |
B(C1CC1)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


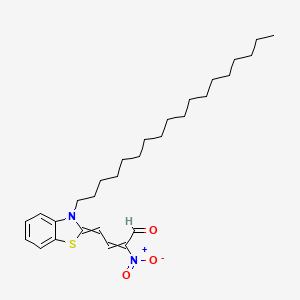
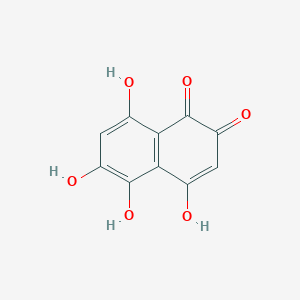

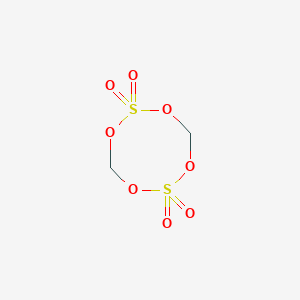
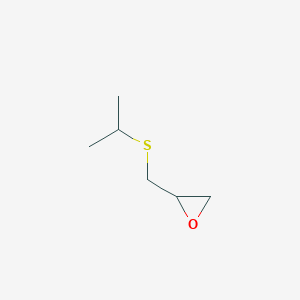

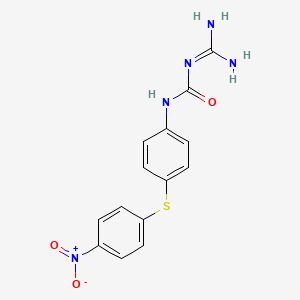

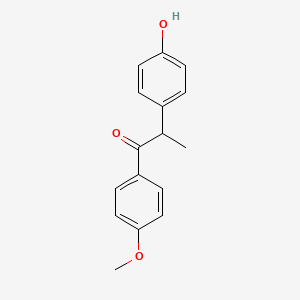
![2,2'-Methylenebis(1-hydroxy-3H-naphtho[2,1-b]pyran-3-one)](/img/structure/B14703702.png)
![Diethyl 4-oxo-6,7-diazabicyclo[3.2.2]nona-2,8-diene-6,7-dicarboxylate](/img/structure/B14703707.png)
